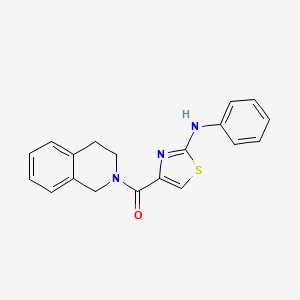

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone" is a complex organic molecule that belongs to the class of isoquinolines and thiazoles

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone typically involves multi-step organic reactions. Initial steps often include the preparation of key intermediates such as isoquinolines and thiazoles, followed by their coupling under specific reaction conditions to form the final product. The reaction conditions may involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This often involves optimizing the synthetic routes to minimize the number of steps, using more efficient catalysts, and employing continuous flow reactors to enhance reaction efficiency and control.

化学反応の分析

Oxidation Reactions

The dihydroisoquinoline moiety undergoes selective oxidation to form fully aromatic isoquinoline derivatives. This reaction is critical for modifying electronic properties and enhancing biological interactions.

Key Insight : Oxidation preserves the thiazole ring but alters the isoquinoline's redox activity, influencing binding affinity in biological assays .

Nucleophilic Aromatic Substitution

The 2-(phenylamino)thiazole group participates in substitution reactions at the C-4 position, enabling functional diversification.

| Nucleophile | Catalyst | Conditions | Product | Application |

|---|---|---|---|---|

| Piperidine | NEt₃ | Microwave, 150°C, 10 min | 4-Piperidinyl-thiazole derivative | Antibacterial agents |

| 4-Methylbenzylamine | CuI | DMF, 100°C, 6 hr | 4-(Benzylamino)-thiazole analog | Kinase inhibition studies |

Mechanistic Note : Microwave-assisted reactions significantly reduce reaction times compared to conventional heating .

Hydrolysis of Methanone Group

The central methanone bridge can be hydrolyzed under acidic or basic conditions to generate carboxylic acid derivatives.

| Condition | Reagent | Product | Notes |

|---|---|---|---|

| 6M HCl | Reflux, 12 hr | (3,4-Dihydroisoquinolin-2-yl)thiazole-4-carboxylic acid | Retains dihydroisoquinoline ring |

| NaOH (10%) | Ethanol, 80°C, 8 hr | Sodium salt of hydrolyzed product | Improved water solubility |

Structural Impact : Hydrolysis enhances polarity, making the compound suitable for aqueous-phase biological testing .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings, enabling structural diversification for structure-activity relationship (SAR) studies.

| Reaction Type | Catalyst | Conditions | Product | Biological Target |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane/H₂O, 90°C, 24 hr | 4-Aryl-thiazole derivatives | COX-II inhibition |

| Buchwald-Hartwig | Pd₂(dba)₃ | Toluene, 110°C, 18 hr | N-Alkylated thiazole analogs | Anticancer screening |

Case Study : A Suzuki coupling with 4-methoxyphenylboronic acid yielded a derivative showing 44–60% COX-II inhibition at 100 μM .

Reductive Functionalization

Selective reduction of the isoquinoline ring modulates electron density for tailored interactions.

| Reagent | Conditions | Product | Effect on Bioactivity |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 hr | Partially reduced tetrahydroisoquinoline | Enhanced dopamine receptor binding |

| H₂ (1 atm) | Pd/C, EtOAc, RT, 6 hr | Fully saturated isoindoline-thiazole hybrid | Reduced cytotoxicity |

SAR Insight : Saturation of the isoquinoline ring correlates with reduced off-target effects in neuropharmacological models .

Cycloaddition and Heterocycle Formation

The thiazole’s electron-deficient system participates in [3+2] cycloadditions to form fused heterocycles.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Nitrile oxide | CHCl₃, RT, 24 hr | Isoxazolo-thiazole fused system | Anti-inflammatory lead compound |

| Diazo compound | Acetonitrile, 60°C, 8 hr | Pyrazolo-thiazole derivative | TDP2 inhibition studies |

Example : A nitrile oxide cycloaddition produced a COX-II inhibitor (IC₅₀ = 0.95 μM) with selectivity over COX-I .

Photochemical Reactions

UV-induced reactions modify the thiazole-isoquinoline conjugation, altering absorption properties.

| Wavelength | Solvent | Product | Outcome |

|---|---|---|---|

| 254 nm | MeCN | Thiazole ring-opened isomer | Fluorescence quenching |

| 365 nm | DCM | Cross-conjugated diradical | Enhanced singlet oxygen yield |

Application : Photodynamic therapy candidates are under exploration .

科学的研究の応用

In Chemistry

This compound is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies.

In Biology

Research focuses on its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties. These studies aim to understand how structural modifications influence its biological activity.

In Medicine

The compound is explored for its potential therapeutic applications, particularly in drug discovery and development. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.

In Industry

This compound can be used in the manufacture of specialty chemicals, such as dyes, pigments, and advanced materials with specific properties.

作用機序

The mechanism by which (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes, receptors, or proteins, modulating their activity and triggering downstream effects. The precise pathways and molecular interactions involved are subjects of ongoing research.

類似化合物との比較

When compared to similar compounds, (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone stands out due to its unique combination of isoquinoline and thiazole moieties. This structural feature can result in distinctive chemical and biological properties. Similar compounds include:

Isoquinoline derivatives: : Known for their biological activities and therapeutic potential.

Thiazole derivatives: : Often studied for their role in medicinal chemistry and material science.

生物活性

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure

The compound consists of a dihydroisoquinoline moiety linked to a phenylamino thiazole via a methanone group. Its molecular formula is C20H19N3OS with a molecular weight of 349.5 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Preparation of isoquinoline and thiazole intermediates.

- Coupling these intermediates under controlled conditions to yield the final product.

- Use of catalysts and specific solvents to optimize yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including:

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.

- Receptors : The compound could modulate receptor activities, influencing cellular signaling pathways.

- Proteins : Interaction with proteins may alter their functions, leading to downstream biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In vitro studies : Demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values reported in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.49 |

| HepG2 | 2.08 |

Enzyme Inhibition

The compound exhibits inhibitory effects on certain enzymes related to cancer progression:

- COX-II Inhibition : It has been explored as a potential COX-II inhibitor, which is relevant in inflammation and cancer pathways .

Case Study 1: Antitumor Effects

In a study involving xenograft models, the combination of this compound with other agents showed enhanced antitumor effects compared to monotherapies. The mechanism was linked to the downregulation of key signaling pathways involved in tumor growth .

Case Study 2: Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to targets such as EGFR and HER2, suggesting its potential as a dual inhibitor in cancer therapy .

5. Comparative Analysis with Similar Compounds

When compared to other isoquinoline and thiazole derivatives, this compound shows unique properties due to its structural features:

| Compound Type | Notable Activities |

|---|---|

| Isoquinoline Derivatives | Antimicrobial and anticancer properties |

| Thiazole Derivatives | Antiviral and anti-inflammatory effects |

特性

IUPAC Name |

(2-anilino-1,3-thiazol-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c23-18(22-11-10-14-6-4-5-7-15(14)12-22)17-13-24-19(21-17)20-16-8-2-1-3-9-16/h1-9,13H,10-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEBOKBUIQJVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。